Cas no 2092867-63-3 (Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester)

Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester
- Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate
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- インチ: 1S/C9H5BrF4O2/c1-16-8(15)4-2-7(11)5(3-6(4)10)9(12,13)14/h2-3H,1H3
- InChIKey: DFHCBALXALVTHK-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC(F)=C(C(F)(F)F)C=C1Br
計算された属性
- 精确分子量: 299.94090g/mol
- 同位素质量: 299.94090g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 269
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 26.3Ų
Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC99466-1g |
Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate |
2092867-63-3 | 1g |
£395.00 | 2025-02-22 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694431-5g |
Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate |
2092867-63-3 | 98% | 5g |
¥18253 | 2023-04-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694431-1g |
Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate |
2092867-63-3 | 98% | 1g |
¥6588 | 2023-04-08 | |
Apollo Scientific | PC99466-5g |
Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate |
2092867-63-3 | 5g |
£1185.00 | 2025-02-22 | ||
abcr | AB599315-1g |
Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate; . |
2092867-63-3 | 1g |
€743.10 | 2024-07-24 |
Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester 関連文献
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl esterに関する追加情報
Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester (CAS No. 2092867-63-3): A Comprehensive Overview
Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester, with the CAS number 2092867-63-3, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of substituted benzoic acids, characterized by its unique structural features that include a bromine atom at the 2-position, a fluorine atom at the 5-position, and a trifluoromethyl group at the 4-position. These substituents contribute to its distinct chemical properties and make it a valuable intermediate in the synthesis of various biologically active molecules.
The structural configuration of Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester imparts exceptional electronic and steric properties, which are exploited in multiple synthetic pathways. The presence of electron-withdrawing groups such as the trifluoromethyl and bromine atoms enhances its reactivity in various organic transformations, making it a versatile building block for medicinal chemists. Additionally, the fluoro substituent introduces metabolic stability, a crucial factor in drug design aimed at improving bioavailability and pharmacokinetic profiles.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. Among these efforts, substituted benzoic acids have emerged as a prominent class of compounds due to their broad spectrum of biological activities. Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester has been extensively studied for its potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. Its molecular framework allows for selective interactions with biological targets, making it an attractive scaffold for drug development.
One of the most compelling aspects of Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester is its role as a key intermediate in the synthesis of heterocyclic compounds. Heterocycles are integral to many pharmacologically active molecules due to their ability to mimic natural products and interact with biological systems effectively. The compound's structural features facilitate the introduction of nitrogen-containing heterocycles, which are known for their diverse biological activities. This capability has led to its incorporation into numerous synthetic protocols aimed at generating novel drug candidates.
The pharmaceutical industry has shown particular interest in leveraging the unique properties of Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester for developing next-generation therapeutics. For instance, recent studies have highlighted its utility in creating small-molecule inhibitors targeting enzymes involved in cancer progression. The trifluoromethyl group enhances binding affinity by increasing lipophilicity and metabolic stability, while the bromine atom serves as a handle for further functionalization via cross-coupling reactions. These attributes make it an indispensable tool in medicinal chemistry.
Moreover, agrochemical researchers have also recognized the potential of this compound as a precursor in developing advanced pesticides and herbicides. The structural complexity of Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester allows for the design of molecules with improved efficacy against resistant pests while maintaining environmental safety. Its mode of action often involves disrupting essential biological pathways in pests without harming beneficial organisms.
The synthesis of Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester is a testament to the advancements in synthetic organic chemistry. Modern methodologies have enabled more efficient and scalable production processes compared to traditional approaches. These improvements have not only reduced costs but also enhanced purity levels, ensuring that researchers can conduct experiments with high reliability. The synthesis typically involves multi-step reactions starting from commercially available benzoic acid derivatives and proceeding through halogenation, fluorination, and esterification steps.
In conclusion, Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester (CAS No. 2092867-63-3) represents a significant advancement in the realm of specialized organic compounds. Its unique structural features make it an invaluable intermediate for pharmaceutical and agrochemical applications. The ongoing research into its derivatives continues to uncover new possibilities for therapeutic interventions and sustainable agricultural practices. As scientific understanding progresses,this compound will undoubtedly play an increasingly pivotal role in shaping future innovations across multiple industries.
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